molecular formula C17H17N3O3 B10916481 N-(2-methoxy-5-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-methoxy-5-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916481
M. Wt: 311.33 g/mol
InChI Key: OOAHJQBPDYDPPY-UHFFFAOYSA-N
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Description

N~4~-(2-METHOXY-5-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-METHOXY-5-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale reactors .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-METHOXY-5-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

N~4~-(2-METHOXY-5-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N4-(2-METHOXY-5-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and pyridine derivatives, such as:

Uniqueness

What sets N4-(2-METHOXY-5-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring specific reactivity or binding characteristics .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-9-5-6-14(22-4)13(7-9)19-16(21)12-8-10(2)18-17-15(12)11(3)20-23-17/h5-8H,1-4H3,(H,19,21)

InChI Key

OOAHJQBPDYDPPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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